Cas no 289061-13-8 (N-4-(benzylsulfamoyl)phenylacetamide)

N-4-(benzylsulfamoyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-4-(benzylsulfamoyl)phenylacetamide
- Z45508781
- 289061-13-8
- PLA06113
- EU-0009781
- 4'-(Benzylsulfamoyl)acetanilide
- N-{4-[(benzylamino)sulfonyl]phenyl}acetamide
- SR-01000477826
- CB15693
- STK021699
- Oprea1_798124
- N-(4-Benzylsulfamoyl-phenyl)-acetamide
- G47046
- N-[4-(benzylsulfamoyl)phenyl]acetamide
- AN-329/09160044
- CBMicro_012194
- BIM-0012409.P001
- SMSF0005337
- SR-01000477826-1
- SCHEMBL4071588
- Oprea1_048970
- EN300-15762
- MFCD00577467
- Cambridge id 5243410
- AKOS000490109
-
- インチ: InChI=1S/C15H16N2O3S/c1-12(18)17-14-7-9-15(10-8-14)21(19,20)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18)
- InChIKey: DRSDJLDHDNMXDC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 304.08816355Da
- どういたいしつりょう: 304.08816355Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 83.7Ų
N-4-(benzylsulfamoyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15762-10.0g |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
289061-13-8 | 95% | 10.0g |
$2146.0 | 2023-02-09 | |
Enamine | EN300-15762-2.5g |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
289061-13-8 | 95% | 2.5g |
$978.0 | 2023-02-09 | |
Enamine | EN300-15762-0.1g |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
289061-13-8 | 95% | 0.1g |
$140.0 | 2023-02-09 | |
Aaron | AR019PLP-250mg |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
289061-13-8 | 93% | 250mg |
$300.00 | 2025-02-10 | |
Enamine | EN300-15762-5000mg |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
289061-13-8 | 95.0% | 5000mg |
$1448.0 | 2023-09-24 | |
1PlusChem | 1P019PDD-2.5g |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
289061-13-8 | 95% | 2.5g |
$1271.00 | 2024-05-06 | |
Enamine | EN300-15762-250mg |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
289061-13-8 | 95.0% | 250mg |
$200.0 | 2023-09-24 | |
Enamine | EN300-15762-500mg |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
289061-13-8 | 95.0% | 500mg |
$374.0 | 2023-09-24 | |
A2B Chem LLC | AV31601-250mg |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
289061-13-8 | 95% | 250mg |
$246.00 | 2024-04-20 | |
Aaron | AR019PLP-100mg |
N-[4-(benzylsulfamoyl)phenyl]acetamide |
289061-13-8 | 93% | 100mg |
$218.00 | 2025-02-10 |
N-4-(benzylsulfamoyl)phenylacetamide 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
N-4-(benzylsulfamoyl)phenylacetamideに関する追加情報
Introduction to N-4-(benzylsulfamoyl)phenylacetamide (CAS No: 289061-13-8)
N-4-(benzylsulfamoyl)phenylacetamide, identified by its CAS number 289061-13-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural framework of N-4-(benzylsulfamoyl)phenylacetamide incorporates a benzylsulfamoyl group, which is known for its potential in modulating various biological pathways. The phenylacetamide moiety further enhances its pharmacological profile, contributing to its utility in drug discovery and therapeutic applications.
The benzylsulfamoyl group is a key feature of this compound, as it is often associated with inhibitory effects on certain enzymes and receptors. In recent years, there has been a surge in research focusing on sulfonamide derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their roles in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The presence of the benzylsulfamoyl moiety in N-4-(benzylsulfamoyl)phenylacetamide suggests that it may possess similar properties, making it a valuable candidate for further investigation.
One of the most compelling aspects of N-4-(benzylsulfamoyl)phenylacetamide is its potential as a lead compound in the development of novel therapeutic agents. The phenylacetamide group is particularly interesting because it can interact with biological targets in multiple ways, including through hydrogen bonding and hydrophobic interactions. These interactions are crucial for the binding affinity and efficacy of drug molecules. Researchers have been leveraging these properties to design compounds that can selectively target specific disease-related pathways.
In the context of contemporary pharmaceutical research, N-4-(benzylsulfamoyl)phenylacetamide has been studied for its potential role in modulating inflammatory responses. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. The benzylsulfamoyl group has shown promise in inhibiting key inflammatory enzymes such as COX-2 and LOX-5, which are involved in the production of pro-inflammatory mediators. By targeting these enzymes, N-4-(benzylsulfamoyl)phenylacetamide could potentially reduce inflammation and alleviate symptoms associated with various inflammatory conditions.
Furthermore, the compound has been explored for its antimicrobial properties. In an era where antibiotic resistance is becoming increasingly prevalent, there is a critical need for new antimicrobial agents. The sulfonamide moiety is well-known for its ability to disrupt bacterial cell wall synthesis and metabolic pathways. This makes N-4-(benzylsulfamoyl)phenylacetamide a promising candidate for developing novel antibiotics or antimicrobial therapies. Early studies have indicated that derivatives of this compound may exhibit activity against a range of bacterial species, including those that are resistant to conventional antibiotics.
The structural diversity offered by N-4-(benzylsulfamoyl)phenylacetamide also makes it an attractive scaffold for structure-based drug design. By modifying various functional groups within the molecule, researchers can fine-tune its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. This flexibility allows for the creation of optimized drug candidates that can be tailored to specific therapeutic needs. The use of computational methods such as molecular docking and virtual screening has accelerated the process of identifying promising derivatives from this class of compounds.
In recent years, there has been growing interest in exploring the potential applications of N-4-(benzylsulfamoyl)phenylacetamide in oncology research. Cancer cells often exhibit altered metabolic pathways and signaling networks, which can be exploited to develop targeted therapies. The benzylsulfamoyl group has been shown to interact with certain proteins involved in cancer cell proliferation and survival. By disrupting these interactions, N-4-(benzylsulfamoyl)phenylacetamide could potentially inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies have suggested that this compound may have synergistic effects when combined with other chemotherapeutic agents.
The synthesis of N-4-(benzylsulfamoyl)phenylacetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only improve yield but also enhance the purity of the final product, which is crucial for subsequent biological evaluations.
In conclusion, N-4-(benzylsulfamoyl)phenylacetamide (CAS No: 289061-13-8) represents a significant advancement in pharmaceutical chemistry with its multifaceted biological activities and structural versatility. Its potential applications in modulating inflammation, combating infections, and addressing cancer-related disorders make it a compelling subject for further research and development. As our understanding of biological pathways continues to evolve, compounds like N-4-(benzysulfamoyl)phenylacetamide will play an increasingly important role in shaping the future of medicine.
289061-13-8 (N-4-(benzylsulfamoyl)phenylacetamide) 関連製品
- 2680709-64-0(benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 2225145-03-7(2-amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride)
- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)
- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)
- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)
- 1498123-76-4(N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide)
- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)
- 97871-77-7(Glycine, N-(methoxyacetyl)-)
- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)
